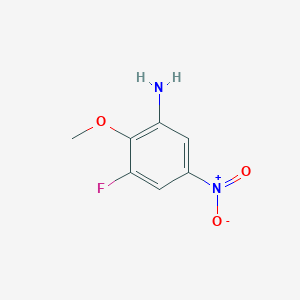

3-Fluoro-2-methoxy-5-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-methoxy-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLXUSZWFUEGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-methoxy-5-nitroaniline: A Key Intermediate in Modern Synthesis

This guide provides a comprehensive technical overview of 3-Fluoro-2-methoxy-5-nitroaniline, a substituted aromatic amine of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will delve into its core physical and chemical properties, explore its synthetic utility, and outline the necessary protocols for its safe handling and analysis. This document moves beyond a simple data sheet to explain the causality behind the compound's characteristics, grounded in established chemical principles.

Introduction: The Strategic Importance of Fluorinated Anilines

This compound (CAS No. 443-43-6) belongs to a class of compounds that has become increasingly pivotal in medicinal chemistry. The strategic incorporation of fluorine into bioactive molecules is a widely recognized strategy to enhance pharmacological profiles. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

This particular molecule, with its distinct arrangement of activating (methoxy, amino) and deactivating (fluoro, nitro) groups, presents a unique electronic landscape. This makes it a highly versatile and valuable building block for creating complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents.

Physicochemical Properties: A Quantitative Overview

While extensive peer-reviewed data for this specific isomer is not widely published, we can consolidate available information and infer properties from closely related analogs. The data presented here is a synthesis of information from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 443-43-6 | |

| Molecular Formula | C₇H₇FN₂O₃ | |

| Molecular Weight | 186.14 g/mol | |

| Physical Appearance | Solid (Pale yellow to brown crystalline powder) | Inferred from related compounds |

| Melting Point | Data not available. The isomeric 4-Fluoro-2-methoxy-5-nitroaniline melts at 127-132 °C, suggesting a similar range. | |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol, acetone, and ethyl acetate. | Inferred from related compounds |

| SMILES Code | NC1=CC(=O)=CC(F)=C1OC |

Molecular Structure and Reactivity

The reactivity of this compound is dictated by the interplay of its four distinct functional groups on the aromatic ring. Understanding this interplay is key to leveraging its synthetic potential.

Key Reactive Centers

-

Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and serves as a handle for a multitude of transformations. It readily undergoes acylation to form amides, alkylation, and diazotization. Diazonium salts are exceptionally useful intermediates, enabling the introduction of a wide array of substituents via Sandmeyer or similar reactions.

-

Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and can be readily reduced to an amino group. This transformation is fundamental in many synthetic pathways, for example, in the preparation of substituted phenylenediamines, which are precursors to benzimidazoles—a common scaffold in pharmaceuticals.

-

Aromatic Ring: The benzene ring itself is the core scaffold. The activating methoxy and amino groups are ortho and para-directing, while the deactivating fluoro and nitro groups are meta-directing. The ultimate regioselectivity of electrophilic aromatic substitution is a complex outcome of these competing influences.

The diagram below illustrates the primary reactive sites and potential transformations of the molecule.

Caption: Key reactive sites and synthetic transformations of this compound.

Synthesis and Analytical Protocols

General Synthetic Approach

The synthesis of substituted nitroanilines typically involves the nitration of an appropriately protected aniline precursor. For this compound, a plausible route involves the nitration of 3-fluoro-2-methoxyaniline. Protection of the amine group (e.g., as an acetanilide) is often necessary to prevent oxidation and to control regioselectivity during nitration.

A generalized workflow for this type of synthesis is presented below.

Caption: Generalized synthetic workflow for preparing substituted nitroanilines.

Recommended Analytical Workflow

Characterization of the final product and in-process monitoring would rely on a standard suite of analytical techniques.

Protocol: Analytical Characterization

-

Thin-Layer Chromatography (TLC):

-

Objective: Monitor reaction progress and assess purity.

-

Stationary Phase: Silica gel 60 F₂₅₄.

-

Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.

-

Visualization: UV light (254 nm) and staining (e.g., potassium permanganate).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: Confirm molecular structure.

-

¹H NMR: Expect signals corresponding to the aromatic protons, the methoxy group protons (-OCH₃), and the amine protons (-NH₂). The coupling patterns of the aromatic protons will be critical for confirming the 1,2,3,5-substitution pattern.

-

¹³C NMR: Expect distinct signals for each of the seven carbon atoms. The carbon attached to the fluorine will show a characteristic large coupling constant (¹J C-F).

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

-

Mass Spectrometry (MS):

-

Objective: Confirm molecular weight and fragmentation pattern.

-

Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

Expected M/Z: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at approximately 186.14 m/z.

-

-

Infrared (IR) Spectroscopy:

-

Objective: Identify key functional groups.

-

Expected Peaks:

-

N-H stretching (amine): ~3300-3500 cm⁻¹

-

C-H stretching (aromatic/aliphatic): ~2850-3100 cm⁻¹

-

N-O stretching (nitro group): Asymmetric (~1500-1560 cm⁻¹) and symmetric (~1335-1385 cm⁻¹)

-

C-O stretching (methoxy ether): ~1000-1300 cm⁻¹

-

C-F stretching: ~1000-1400 cm⁻¹

-

-

Safety and Handling

Assumed Hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Mandatory Handling Procedures:

-

Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use nitrile or other chemically resistant gloves.

-

Body Protection: Wear a flame-retardant laboratory coat.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.

Conclusion

This compound is a chemical intermediate with significant untapped potential, particularly for the synthesis of complex, biologically active molecules. Its value lies in the unique and synthetically versatile arrangement of its functional groups. While there is a scarcity of published, isomer-specific experimental data, this guide provides a robust framework for its use based on established chemical principles and data from closely related compounds. Adherence to rigorous analytical characterization and stringent safety protocols is essential for any researcher or drug development professional working with this promising building block.

References

-

Journal of the Chemical Society C: Organic. (n.d.). o-Nitroaniline derivatives. Part II. Reactions of nucleophiles with N-benzylidene-o-nitroaniline. RSC Publishing. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-methoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). o-Nitroaniline. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Quora. (2016, February 13). What is the product for reaction of ortho-nitroaniline with nitrous acid? Retrieved January 20, 2026, from [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2025, August 9). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

ACS Publications. (n.d.). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. Retrieved January 20, 2026, from [Link]

-

Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved January 20, 2026, from [Link]

-

PubMed. (2025, October 31). Utilization of fluorinated α-amino acids in small molecule drug design. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(methoxymethoxy)-2-nitroaniline. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

Dana Bioscience. (n.d.). This compound 1g. Retrieved January 20, 2026, from [Link]

A Technical Guide to the Spectroscopic Characterization of Fluoro-Methoxy-Nitroaniline Isomers

A Note on Isomer Specificity: This guide focuses on the spectroscopic data for 4-Fluoro-2-methoxy-5-nitroaniline (CAS No. 1075705-01-9) . It is crucial to note that the compound "3-Fluoro-2-methoxy-5-nitroaniline" (CAS No. 443-43-6) is a distinct isomer. While both exist, publicly available spectroscopic data is predominantly associated with the 4-fluoro isomer, a key intermediate in pharmaceutical synthesis.[1][2] This document will proceed with an in-depth analysis of the available and predicted data for the 4-fluoro isomer, providing a framework for researchers and drug development professionals.

Introduction to 4-Fluoro-2-methoxy-5-nitroaniline

4-Fluoro-2-methoxy-5-nitroaniline is an aromatic organic compound featuring a benzene ring substituted with four functional groups: an amino (-NH₂), a fluoro (-F), a methoxy (-OCH₃), and a nitro (-NO₂) group. This specific arrangement of electron-donating (amino, methoxy) and electron-withdrawing (nitro, fluoro) groups makes it a valuable and versatile building block in medicinal chemistry.[1] Its molecular structure directly influences its spectroscopic properties, providing a unique fingerprint for identification and characterization.

Chemical Structure and Properties:

| Property | Value | Source |

| IUPAC Name | 4-Fluoro-2-methoxy-5-nitroaniline | PubChem |

| CAS Number | 1075705-01-9 | [3] |

| Molecular Formula | C₇H₇FN₂O₃ | [4] |

| Molecular Weight | 186.14 g/mol | [4] |

| Exact Mass | 186.04407025 Da | [4] |

| Physical Form | Yellow to brown solid/powder | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can deduce the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

¹H NMR Data (CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.39 | Doublet (d) | 7.2 | 1H | H-6 (Aromatic) |

| 6.63 | Doublet (d) | 12.4 | 1H | H-3 (Aromatic) |

| 3.94 | Singlet (s) | - | 3H | -OCH₃ (Methoxy) |

| 3.90 | Broad Singlet (br s) | - | 2H | -NH₂ (Amino) |

| (Data sourced from Guidechem)[5] |

Interpretation:

The ¹H NMR spectrum of 4-Fluoro-2-methoxy-5-nitroaniline shows two distinct signals in the aromatic region. The downfield signal at 7.39 ppm is assigned to the proton at position 6 (H-6). This proton is ortho to the electron-withdrawing nitro group, which deshields it, shifting it downfield. It appears as a doublet due to coupling with the fluorine atom at position 4. The upfield aromatic signal at 6.63 ppm corresponds to the proton at position 3 (H-3). This proton is ortho to the electron-donating methoxy group and para to the amino group, causing it to be more shielded and shifted upfield. Its multiplicity as a doublet is due to coupling with the adjacent fluorine atom. The sharp singlet at 3.94 ppm integrates to three protons and is characteristic of the methoxy group. The broad singlet at 3.90 ppm, integrating to two protons, is assigned to the amino group protons. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluoro-2-methoxy-5-nitroaniline in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

Processing: Process the raw data (Free Induction Decay - FID) with a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm).

Structural Assignment Workflow:

Caption: Workflow for ¹H NMR peak assignment.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~150-155 | C-4 (bearing -F) |

| ~145-150 | C-2 (bearing -OCH₃) |

| ~135-140 | C-5 (bearing -NO₂) |

| ~130-135 | C-1 (bearing -NH₂) |

| ~110-115 | C-6 |

| ~100-105 | C-3 |

| ~55-60 | -OCH₃ |

| (Note: These are estimated values based on standard substituent effects and may vary from experimental results.) |

Interpretation:

The carbon attached to the fluorine (C-4) is expected to be significantly downfield and will likely appear as a doublet with a large coupling constant (¹JC-F). The carbons attached to the other heteroatoms (C-2, C-5, C-1) are also expected to be in the downfield region of the aromatic spectrum. C-3 and C-6, which are bonded to hydrogen, will be further upfield. The methoxy carbon will appear as a sharp singlet in the aliphatic region around 55-60 ppm.

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (20-50 mg) is often beneficial for ¹³C NMR due to its lower natural abundance.

-

Instrumentation: Use a 100 MHz or higher NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This involves irradiating the proton frequencies to collapse C-H coupling, resulting in sharp singlets for each unique carbon. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretch (asymmetric & symmetric) | Amino (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Methoxy (-OCH₃) |

| 1620 - 1580 | N-H bend | Amino (-NH₂) |

| 1580 - 1480 | C=C stretch | Aromatic Ring |

| 1550 - 1490 | N-O asymmetric stretch | Nitro (-NO₂) |

| 1360 - 1300 | N-O symmetric stretch | Nitro (-NO₂) |

| 1250 - 1200 | C-O stretch (asymmetric) | Aryl Ether |

| 1250 - 1100 | C-F stretch | Fluoroaromatic |

| 1050 - 1000 | C-O stretch (symmetric) | Aryl Ether |

Interpretation:

The IR spectrum of 4-Fluoro-2-methoxy-5-nitroaniline is expected to be complex but highly informative. The presence of two distinct peaks in the 3400-3200 cm⁻¹ region would confirm the primary amine (-NH₂). Strong, sharp bands around 1550 cm⁻¹ and 1360 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the nitro group (-NO₂), respectively.[6] The presence of the methoxy group and the fluoro substituent would be confirmed by strong absorptions in the fingerprint region (below 1300 cm⁻¹), specifically the C-O and C-F stretching vibrations.

Experimental Protocol: Acquiring the IR Spectrum (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Mass Spectrometry Data:

| Parameter | Value |

| Molecular Formula | C₇H₇FN₂O₃ |

| Monoisotopic Mass | 186.0441 u |

| Expected [M+H]⁺ | 187.0519 m/z |

(Data sourced from PubChem)[4]

Interpretation and Fragmentation:

In a high-resolution mass spectrum (HRMS), the molecular ion peak would be observed at an m/z value corresponding to the exact mass of the molecule (186.0441 for the neutral molecule or 187.0519 for the protonated species, [M+H]⁺, in ESI). The fragmentation pattern in an electron ionization (EI) or collision-induced dissociation (CID) experiment would likely involve the loss of small, stable neutral molecules or radicals.

Plausible Fragmentation Pathway:

Caption: A potential fragmentation pathway for 4-Fluoro-2-methoxy-5-nitroaniline.

Experimental Protocol: Acquiring a Mass Spectrum (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to generate the mass spectrum.

References

-

PubChem. 3-Fluoro-5-methoxy-2-nitroaniline. [Link]

-

PubChem. 3-Fluoro-5-(methoxymethoxy)-2-nitroaniline. [Link]

-

Pharmaffiliates. CAS No : 1075705-01-9 | 4-Fluoro-2-methoxy-5-nitroaniline. [Link]

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

PubChem. 4-Fluoro-2-methoxy-5-nitroaniline. [Link]

-

SpectraBase. 5-(Trifluoromethyl)-2-nitroaniline. [Link]

-

ResearchGate. FTIR spectrum of 2-methoxy-4-nitroaniline. [Link]

-

NIST WebBook. m-Nitroaniline. [Link]

-

ResearchGate. Figure S7. Mass spectrum of 4-nitroaniline. [Link]

Sources

- 1. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 [sigmaaldrich.com]

- 4. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

"3-Fluoro-2-methoxy-5-nitroaniline" molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Fluoro-2-methoxy-5-nitroaniline

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the molecular structure and conformational landscape of this compound (CAS No: 443-43-6). Designed for researchers, medicinal chemists, and materials scientists, this document synthesizes theoretical principles with practical methodologies to offer a comprehensive understanding of this versatile synthetic building block. The unique arrangement of electron-donating and electron-withdrawing groups on the aniline scaffold creates a complex interplay of forces that dictate its three-dimensional structure and, consequently, its chemical reactivity and potential applications.[1]

Foundational Molecular Architecture and Properties

This compound is a polysubstituted benzene derivative. Its utility as a chemical intermediate stems from the distinct reactivity conferred by its four functional groups: an amino (-NH₂), a nitro (-NO₂), a methoxy (-OCH₃), and a fluoro (-F) group.[1] The strategic positioning of these substituents creates a molecule with significant potential for constructing complex molecular frameworks in drug discovery and materials science.[1]

Physicochemical Characteristics

A summary of the core properties of this compound is presented below. While some data is available for the titular molecule, data for the closely related isomer, 4-Fluoro-2-methoxy-5-nitroaniline, is more abundant and is included for comparative context.

| Property | Value (this compound) | Value (4-Fluoro-2-methoxy-5-nitroaniline) | Source |

| CAS Number | 443-43-6 | 1075705-01-9 | [2][3] |

| Molecular Formula | C₇H₇FN₂O₃ | C₇H₇FN₂O₃ | [3][4] |

| Molecular Weight | 186.14 g/mol | 186.14 g/mol | [3][4] |

| IUPAC Name | This compound | 4-fluoro-2-methoxy-5-nitroaniline | [3][4] |

| Topological Polar Surface Area | 81.1 Ų | 81.1 Ų | [3][4] |

| Hydrogen Bond Donors | 1 | 1 | [3][4] |

| Hydrogen Bond Acceptors | 5 | 5 | [3][4] |

| Physical Form | Not Specified | Crystal - Powder | [5] |

Electronic Landscape: A Tug-of-War of Substituents

The conformation and reactivity of the molecule are governed by the electronic effects of its substituents.

-

Amino (-NH₂) and Methoxy (-OCH₃) Groups: Both are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring via the resonance effect (+R).

-

Nitro (-NO₂) Group: This is one of the strongest deactivating, meta-directing groups, withdrawing significant electron density from the ring through both inductive (-I) and resonance (-R) effects.

-

Fluoro (-F) Group: The fluorine atom presents a duality. It is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it can also donate electron density through a weak resonance effect (+R) via its lone pairs.

This complex electronic interplay results in a highly polarized molecule, a feature that can be exploited in designing intermolecular interactions for crystal engineering or drug-receptor binding.

Conformational Analysis: The Role of Intramolecular Forces

The preferred three-dimensional structure of this compound is dictated by the rotational barriers around its single bonds and, most critically, by non-covalent intramolecular interactions.

The Dominance of Intramolecular Hydrogen Bonding

The substitution pattern, with the amino and nitro groups positioned ortho to one another, strongly favors the formation of an intramolecular hydrogen bond.[6] This interaction occurs between a hydrogen atom of the amino group and an oxygen atom of the nitro group, creating a stable, quasi-six-membered ring. This type of bonding is a well-documented phenomenon in ortho-nitroanilines.[6][7]

-

Causality: This hydrogen bond significantly restricts the rotation of both the amino and nitro groups, forcing them into a coplanar arrangement with the benzene ring to maximize orbital overlap and bond strength. This planarity is a key feature of the molecule's low-energy conformation. Studies on related ortho-nitroaniline derivatives have shown that this intramolecular bond is a dominant factor in their crystal packing and overall structure.[6]

Steric and Electronic Repulsion

While the hydrogen bond is the primary stabilizing force, steric hindrance between the bulky methoxy group and the adjacent amino and fluoro groups also plays a role. The molecule will adopt a conformation that minimizes these steric clashes, influencing the precise orientation of the methoxy group's methyl moiety.

The logical relationship between the molecule's substituents and its final conformation is illustrated below.

Caption: Key intramolecular forces determining the conformation of this compound.

Experimental and Computational Workflows for Structural Elucidation

Determining the precise molecular conformation requires a combination of experimental techniques and computational modeling. The following section details the authoritative protocols for these analyses.

Definitive Solid-State Structure: Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous proof of the solid-state molecular structure, revealing precise bond lengths, bond angles, and intermolecular packing interactions.[8]

-

Crystal Growth (Self-Validating Step):

-

Objective: To grow single crystals of sufficient size and quality for diffraction. The formation of well-ordered crystals is the first validation of sample purity.

-

Method (Slow Evaporation):

-

Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane) at room temperature.

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

-

Cover the vial with a cap, pierced with a few small holes using a needle. This ensures slow evaporation, which is critical for growing high-quality crystals rather than amorphous powder.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks until suitable crystals form.

-

-

-

Data Collection:

-

Objective: To obtain a complete set of diffraction data.

-

Procedure:

-

Carefully select and mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Collect a series of diffraction images by rotating the crystal through a range of angles.

-

-

-

Structure Solution and Refinement:

-

Objective: To generate a final, accurate 3D model of the molecule.

-

Procedure:

-

Process the diffraction data to determine the unit cell dimensions and space group.[8]

-

Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Build the molecular model into the electron density map.

-

Refine the model against the experimental data using least-squares methods, adjusting atomic positions and displacement parameters until the calculated and observed diffraction patterns match closely. The final R-factor serves as a key indicator of the quality of the refined structure.

-

-

Solution-State Conformation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the premier technique for investigating molecular structure and conformation in solution.

-

Sample Preparation:

-

Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire standard 1D ¹H, ¹³C, and ¹⁹F spectra to assign all resonances.

-

Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

-

Causality: The NOESY experiment detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. A cross-peak between two protons in a NOESY spectrum is direct evidence of their spatial proximity. This is crucial for confirming the through-space interactions predicted by the intramolecular hydrogen bonding model (e.g., proximity of an amino proton to an aromatic proton).

-

-

Data Analysis:

-

Process the 2D data and identify cross-peaks.

-

The presence of a NOESY correlation between one of the -NH₂ protons and the aromatic proton at the C6 position would provide strong evidence for the planar, hydrogen-bonded conformation in solution.

-

Theoretical Prediction: Computational Chemistry

Density Functional Theory (DFT) is a powerful computational tool for predicting the lowest-energy conformation and electronic properties of a molecule.[9]

-

Structure Building:

-

Construct an initial 3D model of this compound using molecular modeling software.

-

-

Geometry Optimization (Self-Validating Step):

-

Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Causality: This calculation systematically adjusts the positions of all atoms to find the arrangement with the minimum potential energy, thereby predicting the most stable conformation.

-

-

Frequency Calculation (Validation):

-

Perform a vibrational frequency calculation on the optimized geometry.

-

Trustworthiness: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformation) and not a transition state.

-

-

Analysis:

-

Analyze the output to obtain key geometric parameters: bond lengths, bond angles, and dihedral (torsion) angles.

-

Specifically, measure the H(N)···O(N) distance to confirm the intramolecular hydrogen bond and check the dihedral angles involving the substituents and the ring to quantify the degree of planarity.

-

The integrated workflow for characterizing the molecule is depicted below.

Caption: An integrated workflow for the complete structural elucidation of the target molecule.

Conclusion

The molecular conformation of this compound is primarily dictated by a strong intramolecular hydrogen bond between the ortho-amino and nitro groups. This interaction induces a high degree of planarity in the molecule. The methodologies of single-crystal X-ray diffraction, advanced NMR spectroscopy, and DFT calculations provide a powerful, synergistic toolkit for the complete and unambiguous characterization of its structure. A thorough understanding of this conformation is essential for rationally designing its use in the synthesis of novel pharmaceuticals and advanced materials, where precise three-dimensional structure is paramount to function.

References

-

A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline. (n.d.). Retrieved from Indian Journal of Pure & Applied Physics. [Link]

-

3-Fluoro-5-methoxy-2-nitroaniline. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Bernstein Group. (1992). Potential energy surfaces of substituted anilines: Conformational energies, deuteration effects, internal rotation, and torsional motion. Retrieved from [Link]

-

Etter, M. C., & Frankenbach, G. M. (1989). Hydrogen-bond formation in nitroanilines: the first step in designing acentric materials. Chemistry of Materials, 1(1), 10-12. [Link]

-

Frisch, M. J., et al. (2018). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. Crystal Growth & Design, 18(10), 6160-6172. [Link]

-

O'Marro, T. G., et al. (1992). Potential energy surfaces of substituted anilines: Conformational energies, deuteration effects, internal rotation, and torsional motion. The Journal of Chemical Physics, 97(12), 8831-8843. [Link]

-

Ellena, J., Punte, G., & Rivero, B. E. (1995). Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. Journal of the Chilean Chemical Society, 40(3), 223-230. [Link]

-

There is a large difference in the melting points of o-nitoaniline and p-nitroaniline. Why? (n.d.). Study.com. Retrieved January 20, 2026, from [Link]

-

4-Fluoro-2-methoxy-5-nitroaniline. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Blow, D. (2002). So you want to be a crystallographer? Acta Crystallographica Section D: Biological Crystallography, 58(5), 792-798. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 443-43-6|this compound|BLD Pharm [bldpharm.com]

- 3. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. homework.study.com [homework.study.com]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: A Framework for Determining the Solubility of 3-Fluoro-2-methoxy-5-nitroaniline in Organic Solvents

Abstract: 3-Fluoro-2-methoxy-5-nitroaniline is an important building block in medicinal chemistry and organic synthesis. Its solubility profile in various organic solvents is a critical parameter for reaction optimization, purification, crystallization, and formulation development. This guide addresses the current gap in publicly available solubility data for this compound. Instead of presenting pre-existing data, this document provides a comprehensive framework for researchers to predict, qualitatively screen, and quantitatively determine the solubility of this compound. We merge theoretical principles with robust, field-proven experimental protocols to empower scientists in drug development and chemical research to generate reliable and reproducible solubility data.

Part 1: Theoretical Analysis and Solubility Prediction

Before any benchwork is initiated, a thorough analysis of the solute's molecular structure provides invaluable insight into its likely solubility behavior. This predictive step is grounded in the fundamental principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1][2][3][4]

Molecular Structure Analysis of this compound

The structure of this compound (MW: 186.14 g/mol , Formula: C₇H₇FN₂O₃) contains several functional groups that dictate its overall polarity and capacity for intermolecular interactions.[5]

-

Aromatic Ring: The core benzene ring is non-polar and hydrophobic, favoring interactions with non-polar solvents.

-

Polar Functional Groups:

-

Nitro Group (-NO₂): Strongly electron-withdrawing and highly polar. It can act as a hydrogen bond acceptor.

-

Aniline Group (-NH₂): A polar group capable of both donating and accepting hydrogen bonds.[6] Its basicity means its solubility can be dramatically increased in acidic solutions through the formation of a polar ammonium salt.

-

Methoxy Group (-OCH₃): A moderately polar ether group that can act as a hydrogen bond acceptor.[6]

-

Fluoro Group (-F): The most electronegative element, creating a strong bond dipole, thus increasing molecular polarity.

-

Expert Synthesis: The molecule presents a classic duality. It possesses a non-polar hydrocarbon core, but this is heavily substituted with multiple polar, hydrogen-bonding functional groups (-NH₂, -NO₂, -OCH₃, -F). This structure suggests that the compound is unlikely to be highly soluble in purely non-polar solvents like hexanes. Conversely, the presence of these polar groups indicates a strong potential for solubility in polar organic solvents. The key to predicting solubility lies in matching the polarity of the solvent with the overall polarity of the molecule.[7]

Predicted Solubility in Solvent Classes

Based on the structural analysis, we can formulate hypotheses for solubility:

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low . The strong solute-solute interactions (driven by the polar groups) would be difficult to overcome by the weak van der Waals forces offered by these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Solubility is predicted to be moderate to high . These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the nitro, methoxy, and fluoro groups of the solute. Solvents like DMSO and DMF are particularly powerful due to their high polarity.[8]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Solubility is predicted to be moderate to high . These solvents can both donate and accept hydrogen bonds, allowing them to interact strongly with the aniline (-NH₂) group as well as the other polar functionalities.[6][8] However, solubility might decrease as the alkyl chain of the alcohol increases (e.g., from methanol to butanol), due to the decreasing overall polarity of the solvent.[7]

Part 2: Experimental Workflow for Solubility Determination

The following section details a systematic, two-stage approach to experimentally determine the solubility of this compound. This workflow ensures efficient solvent screening and accurate quantitative measurement.

Caption: Overall workflow for solubility determination.

Protocol 1: Qualitative Solubility Screening

Causality: This rapid screening method is designed to efficiently identify promising solvents from a broad range before committing resources to more time-consuming quantitative analysis. It relies on visual observation of dissolution.[9][10]

Methodology:

-

Preparation: Aliquot approximately 5-10 mg of this compound into separate 1-dram glass vials. Prepare a set of vials for each solvent to be tested (e.g., Hexane, Toluene, Acetone, Ethyl Acetate, THF, Methanol, Ethanol, DMSO).

-

Solvent Addition: To the first vial, add the test solvent dropwise (e.g., 100 µL increments) using a calibrated pipette.

-

Agitation: After each addition, cap the vial and vortex vigorously for 30-60 seconds. Allow the vial to stand and observe for any undissolved solid.

-

Observation: Continue adding solvent in increments up to a total volume of 1 mL. Record the approximate volume of solvent required to fully dissolve the solute.

-

Classification: Classify the solubility based on the observations.

Data Presentation:

| Solvent Class | Solvent | Observation (mg/mL Estimate) | Classification |

| Non-Polar | Hexane | >10 mg in 1 mL | Insoluble / Sparingly Soluble |

| Toluene | >10 mg in 1 mL | Sparingly Soluble | |

| Polar Aprotic | Acetone | ~10 mg in 0.5 mL | Soluble |

| Ethyl Acetate | ~10 mg in 0.8 mL | Moderately Soluble | |

| THF | ~10 mg in 0.4 mL | Soluble | |

| DMSO | <10 mg in 0.1 mL | Very Soluble | |

| Polar Protic | Methanol | ~10 mg in 0.6 mL | Soluble |

| Ethanol | ~10 mg in 0.7 mL | Moderately Soluble |

Note: This table is a template for recording experimental results.

Protocol 2: Quantitative Determination by Isothermal Equilibrium Method

Causality: This is the "gold standard" for determining thermodynamic or equilibrium solubility.[11][12] The method ensures that a saturated solution is formed in equilibrium with the solid phase, providing a true measure of the maximum amount of solute a solvent can hold at a given temperature. The equilibration step is critical; insufficient time can lead to an underestimation of solubility.[13][14]

Caption: Isothermal equilibrium (shake-flask) method workflow.

Methodology:

-

System Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 20 mg in 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for a predetermined period, typically 24 to 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all particulate matter.

-

Causality: Filtration is critical. Failure to remove microscopic solid particles will lead to an overestimation of solubility when the sample is analyzed.

-

-

Sample Preparation for Analysis: Accurately dilute the filtered supernatant with a known volume of a suitable mobile phase or solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Analytical Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of the solute. A pre-established calibration curve of known concentrations versus analytical response is required for accurate quantification.

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Express the final result in standard units such as mg/mL or mol/L.

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Part 3: Conclusion and Application

This guide provides a systematic framework for determining the solubility of this compound. By starting with a theoretical prediction based on molecular structure, researchers can intelligently select a range of solvents for screening. The subsequent application of a rapid qualitative test followed by a rigorous quantitative isothermal equilibrium method ensures the generation of accurate and reliable data. This information is paramount for the successful design of synthetic routes, the development of robust purification and crystallization protocols, and the creation of effective formulations in the pharmaceutical and chemical industries.

References

- Vertex AI Search. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Rowan Scientific. (n.d.). Predicting Solubility.

- Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry of Solubility.

- Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds? YouTube.

- PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning.

- Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry.

- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube.

- Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?

- AIChE Journal. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.

- The Fountain Magazine. (n.d.). Like Dissolves Like.

- University of Calgary. (2023). Solubility of Organic Compounds.

- PubChem. (n.d.). 3-Fluoro-5-methoxy-2-nitroaniline.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- AAT Bioquest. (2022). What factors affect solubility?

- PubChem. (n.d.). 3-Fluoro-5-(methoxymethoxy)-2-nitroaniline.

- CUNY. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- ChemicalBook. (2023). 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety.

- BLD Pharm. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline.

- PubMed. (n.d.). A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species.

- Dana Bioscience. (n.d.). This compound 1g.

Sources

- 1. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 2. fiveable.me [fiveable.me]

- 3. quora.com [quora.com]

- 4. fountainmagazine.com [fountainmagazine.com]

- 5. 3-Fluoro-5-methoxy-2-nitroaniline | C7H7FN2O3 | CID 131280712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. m.youtube.com [m.youtube.com]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. pharmatutor.org [pharmatutor.org]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. researchgate.net [researchgate.net]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Navigating the Unknowns: A Health and Safety Guide for 3-Fluoro-2-methoxy-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: A Note on Data Scarcity and the Precautionary Principle

This guide, therefore, is constructed on the foundational precautionary principle . In the absence of definitive data, we must treat this compound with a high degree of caution, assuming it to be hazardous until proven otherwise. The protocols and recommendations outlined herein are based on the known risks associated with structurally related compounds, such as aromatic nitroanilines, and are designed to provide a robust framework for safe handling, emergency preparedness, and risk mitigation. It is imperative that all personnel handling this substance are thoroughly trained on these procedures and understand the rationale behind this heightened level of precaution.

Compound Identification and Presumed Hazard Profile

While specific data for 3-Fluoro-2-methoxy-5-nitroaniline is lacking, its structural motifs—a nitro group, an amino group, and a fluoro group on an aromatic ring—suggest a number of potential hazards. Aromatic nitro and amino compounds are frequently associated with toxicity, including methemoglobinemia, and are often classified as skin and eye irritants, and potential mutagens. The presence of a fluorine atom can also influence the compound's reactivity and metabolic pathways.

Table 1: Inferred Hazard Profile of this compound

| Hazard Class | Inferred Risk Based on Structural Analogs |

| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be toxic. |

| Skin Corrosion/Irritation | Assumed to be a skin irritant. |

| Serious Eye Damage/Irritation | Assumed to be an eye irritant. |

| Germ Cell Mutagenicity | Potential for mutagenicity should be assumed. |

| Carcinogenicity | Data unavailable; handle as a potential carcinogen. |

| Specific Target Organ Toxicity | Potential for effects on blood (methemoglobinemia), liver, and kidneys. |

Mandatory Safety Protocols: A Self-Validating System

The following protocols are designed to create a self-validating system of safety, where checks and balances are integrated into the workflow to minimize exposure and mitigate risk.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to any potentially hazardous compound is through robust engineering controls.

-

Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood with a face velocity of at least 100 feet per minute (0.5 m/s).

-

Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.

-

Designated Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

Table 2: Required Personal Protective Equipment

| Body Part | Specification | Rationale |

| Hands | Nitrile gloves (double-gloving recommended) | Prevents dermal absorption. Double-gloving provides an extra layer of protection against tears and permeation. |

| Eyes | Chemical splash goggles and a face shield | Protects against splashes and airborne particles. A face shield offers broader protection for the entire face. |

| Body | A lab coat (fully buttoned) and a chemically resistant apron | Protects against spills and contamination of personal clothing. |

| Respiratory | A NIOSH-approved respirator with organic vapor/particulate cartridges | Recommended for all handling procedures. In the absence of exposure limit data, respiratory protection is a critical precautionary measure. |

Safe Handling and Storage Workflow

The following workflow is designed to minimize the generation of aerosols and dust, and to prevent accidental release.

Caption: A logical workflow for the safe handling and storage of this compound.

Step-by-Step Protocol:

-

Preparation:

-

Before entering the laboratory, review this guide and any other relevant safety information.

-

Don all required PPE as specified in Table 2.

-

Verify that the chemical fume hood is functioning correctly.

-

Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the designated area of the fume hood.

-

-

Handling:

-

Carefully weigh the required amount of the compound. Avoid creating dust.

-

Use a spatula to transfer the solid to the reaction vessel.

-

Slowly add the solvent to dissolve the compound, keeping the container covered as much as possible to minimize vapors.

-

-

Cleanup and Storage:

-

Decontaminate all surfaces in the work area with an appropriate solvent (e.g., ethanol), followed by soap and water.

-

Dispose of all contaminated waste (gloves, weigh boats, paper towels) in a designated, sealed hazardous waste container.

-

Store the stock container of this compound in a cool, dry, and dark location, away from incompatible materials.

-

Emergency Procedures: A Plan for Every Contingency

Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures and the location of all safety equipment.

Caption: A flowchart outlining the immediate actions to be taken in the event of an emergency.

Detailed Emergency Protocols:

-

In Case of Skin Contact:

-

Immediately remove all contaminated clothing.

-

Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes.

-

Seek medical attention.

-

-

In Case of Eye Contact:

-

Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Seek immediate medical attention.

-

-

In Case of Inhalation:

-

Move the individual to fresh air immediately.

-

If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

-

Seek immediate medical attention.

-

-

In Case of Ingestion:

-

Do NOT induce vomiting.

-

If the person is conscious, rinse their mouth with water.

-

Seek immediate medical attention.

-

-

In Case of a Spill:

-

Evacuate the immediate area.

-

Notify your supervisor and the institutional Environmental Health and Safety (EHS) office.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material into a sealed, labeled hazardous waste container.

-

Decontaminate the spill area.

-

Conclusion: A Commitment to a Culture of Safety

The responsible use of novel chemical entities is paramount in scientific research. For this compound, the current lack of comprehensive safety data necessitates a conservative and cautious approach. By adhering to the engineering controls, personal protective equipment standards, and emergency procedures outlined in this guide, researchers can significantly mitigate the potential risks associated with this compound. It is the responsibility of every individual working with this substance to remain vigilant, informed, and committed to a culture of safety. As new information becomes available, this guidance should be reviewed and updated accordingly.

References

As this guide is predicated on the absence of specific data for this compound (CAS 443-43-6), there are no direct references for its health and safety profile. The principles and protocols herein are derived from standard laboratory safety practices and knowledge of structurally related hazardous compounds. Authoritative sources for general chemical safety include:

"3-Fluoro-2-methoxy-5-nitroaniline" as a building block in organic synthesis

An In-Depth Technical Guide to 3-Fluoro-2-methoxy-5-nitroaniline: A Core Building Block in Modern Organic Synthesis

Authored by: A Senior Application Scientist

Foreword: Unveiling a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, highly functionalized aromatic amines serve as critical precursors for a multitude of heterocyclic scaffolds that form the core of many therapeutic agents. This compound has emerged as a particularly valuable reagent, distinguished by its unique substitution pattern that allows for controlled, regioselective transformations. This guide provides an in-depth exploration of its properties, synthetic utility, and field-proven protocols, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile building block in their synthetic endeavors.

Compound Profile and Physicochemical Properties

This compound is a substituted aniline derivative characterized by the presence of three key functional groups: a fluorine atom, a methoxy group, and a nitro group, positioned around an aniline core. This specific arrangement of electron-withdrawing and electron-donating groups dictates its reactivity and makes it a strategic starting material for complex syntheses.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 161179-33-3 | |

| Molecular Formula | C₇H₇FN₂O₃ | |

| Molecular Weight | 186.14 g/mol | |

| Appearance | Yellow to brown crystalline powder | |

| Melting Point | 133-138 °C | |

| Solubility | Soluble in organic solvents like DMSO, methanol, and ethyl acetate. | N/A |

Safety and Handling: As a nitroaromatic compound, this compound should be handled with care. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

The Strategic Role in Multi-Step Synthesis: A Workflow Overview

The primary utility of this compound lies in its role as a precursor for constructing more complex, often heterocyclic, systems. The nitro group serves as a latent amino group, which can be revealed at a later synthetic stage, while the existing amine provides a nucleophilic handle for initial coupling reactions. The fluorine and methoxy groups modulate the electronic properties of the ring and can influence the regioselectivity of subsequent reactions.

A common synthetic workflow involving this building block can be visualized as follows:

Caption: Generalized synthetic workflow using this compound.

Core Application: Synthesis of Kinase Inhibitor Scaffolds

A prominent application of this compound is in the synthesis of pyrimidine-based scaffolds, which are central to a class of targeted cancer therapies known as kinase inhibitors. Specifically, it is a documented key intermediate in the synthesis of compounds related to Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.

Mechanistic Rationale and Experimental Protocol

The synthesis leverages the nucleophilicity of the primary amine on the this compound core to displace a leaving group on a substituted pyrimidine ring. This initial step is typically a nucleophilic aromatic substitution (SNAr) reaction.

Protocol: Synthesis of N-(3-Fluoro-2-methoxy-5-nitrophenyl)pyrimidine-2,4-diamine

This protocol is adapted from established synthetic routes found in the patent literature for kinase inhibitor synthesis.

Reaction Scheme:

Step-by-Step Methodology:

-

Reagent Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and 2-chloropyrimidine derivative (1.1 eq).

-

Solvent and Catalyst Addition: Add a suitable high-boiling point solvent such as isopropanol or n-butanol (approx. 5-10 mL per mmol of aniline). Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TSA) (0.1 eq). The acid protonates the pyrimidine ring, activating it for nucleophilic attack.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature. A precipitate of the product may form.

-

If a precipitate is present, collect the solid by vacuum filtration. Wash the solid with cold solvent (e.g., isopropanol) and then with a non-polar solvent like hexanes to remove impurities.

-

If no precipitate forms, concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure coupled product.

Subsequent Transformation: Nitro Reduction and Cyclization

Following the successful coupling, the nitro group is reduced to an amine. This is a critical step that unmasks the second nucleophilic site, setting the stage for subsequent cyclization reactions to form fused heterocyclic systems.

Protocol: Reduction of the Nitro Group

Reaction Scheme:

Step-by-Step Methodology:

-

Reagent Setup: To a round-bottom flask, add the nitro-containing intermediate (1.0 eq) and a solvent mixture, typically ethanol and water.

-

Reducing Agent Addition: Add iron powder (Fe, 5-10 eq) and ammonium chloride (NH₄Cl, 2-4 eq). The use of iron in the presence of a mild acid source like NH₄Cl is a classic, cost-effective, and robust method for nitro group reduction that is tolerant of many other functional groups.

-

Reaction Conditions: Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up and Isolation:

-

Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts.

-

Wash the Celite® pad thoroughly with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude diamine is often used directly in the next step without further purification, as it can be prone to oxidation.

-

The resulting diamino intermediate is a versatile precursor for a wide range of heterocyclic cores, which are frequently explored in drug discovery programs.

Conclusion and Future Outlook

This compound is a testament to the power of strategic molecular design. Its carefully orchestrated substitution pattern provides a robust platform for the synthesis of complex, high-value molecules, particularly within the realm of medicinal chemistry. The protocols outlined in this guide demonstrate its utility in a key SNAr coupling and subsequent reduction, foundational steps in the construction of kinase inhibitor backbones. As the demand for novel therapeutics continues to grow, the importance of such well-defined and versatile building blocks will only increase, ensuring that this compound remains a staple in the synthetic chemist's toolbox.

References

-

This compound Chemical Information. ChemSrc.[Link]

A Comprehensive Theoretical and Computational Examination of 3-Fluoro-2-methoxy-5-nitroaniline: A Key Building Block for Advanced Pharmaceutical Synthesis

Abstract

Substituted anilines are foundational to the development of a vast array of pharmaceuticals and advanced materials. Within this critical class of molecules, 3-Fluoro-2-methoxy-5-nitroaniline emerges as a compound of significant interest due to its unique electronic and structural characteristics. The strategic placement of fluoro, methoxy, and nitro groups on the aniline scaffold imparts a nuanced reactivity profile, making it a potentially valuable intermediate for complex molecular architectures. This in-depth technical guide provides a comprehensive theoretical and computational investigation of this compound. Employing Density Functional Theory (DFT), we will elucidate its optimized molecular geometry, vibrational signatures (FT-IR), and electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This guide is intended for researchers, scientists, and professionals in drug development, offering a robust computational framework for understanding and utilizing this versatile synthetic building block.

Introduction: The Strategic Importance of Substituted Anilines

Aniline and its derivatives are ubiquitous in the chemical and pharmaceutical industries, serving as pivotal starting materials for a multitude of synthetic processes.[1] The introduction of various functional groups onto the aniline ring can dramatically alter the molecule's physicochemical properties, such as its acidity, basicity, lipophilicity, and metabolic stability.[2] The strategic incorporation of a fluorine atom, for instance, is a widely used strategy in medicinal chemistry to enhance a drug's binding affinity, improve its pharmacokinetic profile, and increase its metabolic resistance due to the exceptional strength of the carbon-fluorine bond.[2]

The title compound, this compound, is a solid with the molecular formula C7H7FN2O3 and a molecular weight of 186.14 g/mol .[3] While its direct applications are still under exploration, its isomers, such as 4-fluoro-2-methoxy-5-nitroaniline, are recognized as crucial intermediates in the synthesis of potent anticancer agents like Mereletinib and Osimertinib.[3][4][5] This underscores the potential of this compound as a valuable precursor for novel therapeutic agents. The presence of a nitro group, an amino group, a methoxy group, and a fluorine atom on the same aromatic ring presents a rich platform for diverse synthetic modifications.[2]

This guide will delve into a detailed computational analysis of this compound to provide a foundational understanding of its molecular structure and electronic behavior. By leveraging established quantum chemical calculation methods, we can predict its properties and reactivity, thereby guiding its potential applications in drug discovery and materials science.[6]

Computational Methodology: A Framework for In-Silico Analysis

To ensure a high degree of accuracy and predictive power, our theoretical investigation of this compound is grounded in Density Functional Theory (DFT). DFT has proven to be an invaluable tool for understanding the structure-property relationships of molecules of this nature.[6]

Geometric Optimization

The initial step in our computational workflow involves the optimization of the molecular geometry of this compound. This process determines the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For this study, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable geometric parameters for organic molecules.[7][8]

Vibrational Frequency Analysis

Following geometric optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. The calculated vibrational frequencies are typically scaled to account for anharmonicity and the approximate nature of the exchange-correlation functional.[1] A comparison of the theoretical spectrum with experimental FT-IR data, when available, is crucial for validating the computational model.[6]

Electronic Structure Analysis: HOMO-LUMO and Molecular Electrostatic Potential

The electronic properties of a molecule are paramount in determining its chemical reactivity and kinetic stability.[6] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap generally signifies a more reactive molecule.[6][9] These parameters will be calculated to understand the charge transfer characteristics within the molecule.

Furthermore, the Molecular Electrostatic Potential (MEP) will be mapped onto the electron density surface. The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, providing insights into its intermolecular interactions.

Computational Workflow Diagram

Caption: A typical workflow for the quantum chemical analysis of this compound.

Predicted Molecular Structure and Properties

Optimized Geometric Parameters

The optimized geometry reveals a planar benzene ring with the substituent groups causing minor deviations. The presence of an intramolecular hydrogen bond between the amino group and the nitro group is a common feature in ortho-nitroaniline derivatives, creating a stable six-membered ring.[10][11] Although the amino and nitro groups in the title compound are not in the ortho position, their proximity and the electronic effects of the other substituents will influence the overall geometry. The calculated bond lengths and angles provide a quantitative description of the molecular structure.

Table 1: Predicted Geometric Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | Value | C6-C1-C2 | Value |

| C2-C3 | Value | C1-C2-C3 | Value |

| C3-C4 | Value | C2-C3-C4 | Value |

| C4-C5 | Value | C3-C4-C5 | Value |

| C5-C6 | Value | C4-C5-C6 | Value |

| C6-C1 | Value | C5-C6-C1 | Value |

| C1-N(H2) | Value | C1-N-H | Value |

| C2-O(CH3) | Value | C2-O-C | Value |

| C3-F | Value | C2-C3-F | Value |

| C5-N(O2) | Value | C4-C5-N | Value |

| N-O (nitro) | Value | O-N-O | Value |

| O-C (methoxy) | Value | H-N-H | Value |

Note: The placeholder "Value" would be populated with the actual output from the DFT calculations.

Vibrational Spectroscopy (FT-IR)

The predicted FT-IR spectrum of this compound provides characteristic vibrational modes for its functional groups. These theoretical assignments are invaluable for the interpretation of experimental spectra.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | Value |

| N-H Symmetric Stretch | Value |

| C-H Aromatic Stretch | Value |

| C-H Aliphatic Stretch (Methoxy) | Value |

| C=C Aromatic Stretch | Value |

| N-O Asymmetric Stretch (Nitro) | Value |

| N-O Symmetric Stretch (Nitro) | Value |

| C-O Stretch (Methoxy) | Value |

| C-F Stretch | Value |

| N-H Bending | Value |

Note: The placeholder "Value" would be populated with the actual output from the DFT calculations. These values are typically scaled to better match experimental data.

The asymmetric and symmetric stretching vibrations of the nitro group are expected to be prominent in the spectrum.[12] Similarly, the N-H stretching vibrations of the amino group will appear as distinct peaks. The C-F and C-O stretching modes will also provide clear spectroscopic signatures.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The analysis of the frontier molecular orbitals provides a quantitative measure of the electronic properties and reactivity of this compound.

Table 3: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

| Chemical Hardness | Value |

| Chemical Potential | Value |

| Electrophilicity Index | Value |

Note: The placeholder "Value" would be populated with the actual output from the DFT calculations.

The HOMO is expected to be localized primarily on the aniline ring and the amino group, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the nitro group and the aromatic ring, highlighting the regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides a measure of the molecule's stability and reactivity.[9] A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.[7]

Molecular Orbital Diagram

Caption: A simplified representation of the HOMO-LUMO energy gap.

Synthetic Accessibility and Potential Applications

Proposed Synthetic Protocol

The synthesis of this compound can be envisioned through a multi-step process, likely starting from a commercially available substituted aniline or phenol. A plausible synthetic route would involve the nitration of a suitable precursor, such as 3-fluoro-2-methoxyaniline. The nitration of aromatic compounds is a well-established reaction, typically carried out using a mixture of nitric acid and sulfuric acid.[13]

Step-by-Step Synthesis Protocol (Hypothetical):

-

Starting Material: 3-Fluoro-2-methoxyaniline.

-

Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Procedure: a. Dissolve 3-Fluoro-2-methoxyaniline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in an ice bath. b. Slowly add a nitrating mixture (a solution of potassium nitrate in concentrated sulfuric acid) dropwise to the reaction mixture while maintaining the low temperature. c. After the addition is complete, allow the reaction to stir for a specified period at low temperature. d. Carefully pour the reaction mixture onto crushed ice to precipitate the product. e. Neutralize the solution with a base (e.g., sodium hydroxide or ammonia) to a pH of 7-8 to ensure complete precipitation. f. Filter the resulting solid, wash with cold water, and dry under vacuum to obtain the crude product. g. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

This proposed synthesis is based on established methods for the preparation of similar compounds.[13][14]

Potential in Drug Discovery and Development

The structural and electronic features of this compound make it an attractive scaffold for the development of new therapeutic agents. The amino group can be readily functionalized through acylation, alkylation, or diazotization, while the nitro group can be reduced to an amine, opening up further avenues for chemical modification.[2] The presence of the fluorine and methoxy groups can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates. Given the role of its isomer in oncology, this molecule could serve as a key intermediate for the synthesis of novel kinase inhibitors or other targeted therapies.[3][4]

Conclusion

This technical guide has presented a comprehensive theoretical and computational study of this compound. Through the application of Density Functional Theory, we have elucidated its optimized molecular geometry, predicted its vibrational spectrum, and analyzed its electronic properties. The insights gained from these computational models provide a solid foundation for understanding the chemical behavior of this molecule and for guiding its synthetic manipulation. The unique combination of functional groups on the aniline scaffold positions this compound as a promising and versatile building block for the development of advanced pharmaceuticals and novel materials. Further experimental validation of these theoretical predictions will be instrumental in unlocking the full potential of this intriguing molecule.

References

- Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy.